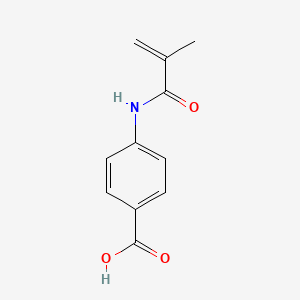

N-p-carboxyphenylmethacrylamide

Cat. No. B8706884

M. Wt: 205.21 g/mol

InChI Key: KAVKUZZRBQNSGV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08076052B2

Procedure details

Methyl cellosolve (199.8 g), N-methoxymethyl methacrylamide (18 g), benzyl methacrylate (11.4 g), methacrylic acid (3 g), dodecyl mercaptan (0.075 g), and Vazo-64 (0.6 g) were added to 500 ml 4-neck ground glass flask, equipped with a heating mantle, temperature controller, mechanical stirrer, condenser, pressure equalized addition funnel and nitrogen inlet. The reaction mixture was heated to 80° C. under nitrogen atmosphere. Then, a pre-mixture of N-methoxymethyl methacrylamide (55 g), benzyl methacrylate (34 g), methacrylic acid (9 g), dodecyl mercaptan (0.225 g), and Vazo-64 (1.2 g) were added over two hours at 80° C. The reaction was continued another eight hours and Vazo 64 (0.35 g) was added two more times. The polymer conversion was >99% based on determination of percent of non-volatiles. The weight ratio of N-methoxymethyl methacrylamide/benzyl methacrylate/methacrylic acid in the polymer was 56/34.8/9.2. The resin solution was precipitated in powder form using DI water/Ice (3:1) and a Lab Dispersator (4000 RPM) and then filtered. The resulting powder was dried at room temperature for 24 hours. The next day, a tray containing the polymer was placed in oven at 110° F. (43° C.) for two additional days. The yield was 95% and polymer acid number was 58 (actual) versus 58.8 (theoretical).

Name

N-methoxymethyl methacrylamide benzyl methacrylate methacrylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

CO[CH2:3][NH:4][C:5](=[O:9])[C:6]([CH3:8])=[CH2:7].C([O:15][CH2:16][C:17]1[CH:22]=[CH:21]C=[CH:19][CH:18]=1)(=O)C(C)=C.C(O)(=[O:27])C(C)=C.C(S)CCCCCCCCCCC.CC(N=NC(C#N)(C)C)(C#N)C.COCNC(=O)C(C)=C.C(OCC1C=CC=CC=1)(=O)C(C)=C.C(O)(=O)C(C)=C>COCCO>[C:16]([C:17]1[CH:22]=[CH:21][C:3]([NH:4][C:5](=[O:9])[C:6]([CH3:8])=[CH2:7])=[CH:19][CH:18]=1)([OH:15])=[O:27] |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.35 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C#N)N=NC(C)(C)C#N

|

Step Two

|

Name

|

N-methoxymethyl methacrylamide benzyl methacrylate methacrylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCNC(C(=C)C)=O.C(C(=C)C)(=O)OCC1=CC=CC=C1.C(C(=C)C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

COCNC(C(=C)C)=O

|

|

Name

|

|

|

Quantity

|

11.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

|

Name

|

|

|

Quantity

|

0.075 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)S

|

|

Name

|

|

|

Quantity

|

0.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C#N)N=NC(C)(C)C#N

|

|

Name

|

|

|

Quantity

|

199.8 g

|

|

Type

|

solvent

|

|

Smiles

|

COCCO

|

Step Four

|

Name

|

|

|

Quantity

|

55 g

|

|

Type

|

reactant

|

|

Smiles

|

COCNC(C(=C)C)=O

|

|

Name

|

|

|

Quantity

|

34 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

|

Name

|

|

|

Quantity

|

0.225 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)S

|

|

Name

|

|

|

Quantity

|

1.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C#N)N=NC(C)(C)C#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a heating mantle, temperature controller, mechanical stirrer, condenser, pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel and nitrogen inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added over two hours at 80° C

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resin solution was precipitated in powder form

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a Lab Dispersator (4000 RPM) and then filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting powder was dried at room temperature for 24 hours

|

|

Duration

|

24 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The next day, a tray containing the polymer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in oven at 110° F.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(43° C.)

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(=O)(O)C1=CC=C(C=C1)NC(C(=C)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |